Thermodynamic Stabilization from Second Hydroxyl Group: 4.5 kcal/mol More Stable than Ethenol
Compared to the simpler enol ethenol (vinyl alcohol, CH₂=CHOH), ethene-1,1-diol benefits from an additional hydroxyl group that provides a quantifiable thermodynamic stabilization. Ab initio calculations at the MP2/6-31G* level reveal that the second hydroxyl group contributes 4.5 kcal/mol of additional stability to the enol form relative to the parent ethenol structure [1]. This stabilization affects the tautomerization equilibrium: the pKE (enolization equilibrium constant) of ethene-1,1-diol is larger than that of ethenol, and the ketonization of ethene-1,1-diol proceeds with a lower activation energy compared to that of ethenol [1].
| Evidence Dimension | Thermodynamic Stabilization by Second OH Group |
|---|---|
| Target Compound Data | Ethene-1,1-diol: +4.5 kcal/mol stabilization relative to ethenol baseline |
| Comparator Or Baseline | Ethenol (vinyl alcohol): 0 kcal/mol (baseline) |
| Quantified Difference | +4.5 kcal/mol |
| Conditions | MP2/6-31G* ab initio calculations, gas phase, isodesmic reaction analysis |
Why This Matters
The 4.5 kcal/mol stabilization alters the energetic landscape of tautomerization, making ethene-1,1-diol a distinct entity for studies of keto-enol equilibria and for applications requiring a more persistent enol form.
- [1] Lien, M. H.; Hopkinson, A. C. (1999). A theoretical study on catalyzed ethen-1,1-diol-acetic acid tautomerizations. J. Mol. Struct. (Theochem), 461-462, 457-464. DOI: 10.1016/S0166-1280(98)00519-3. View Source
